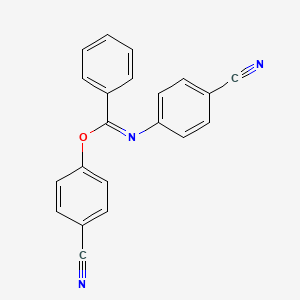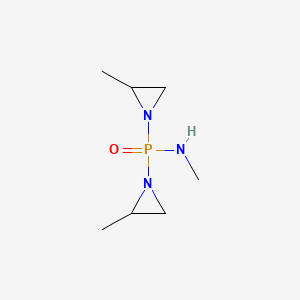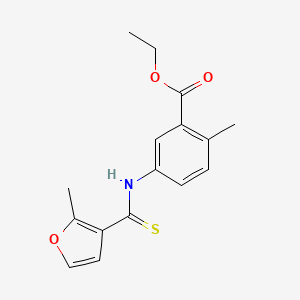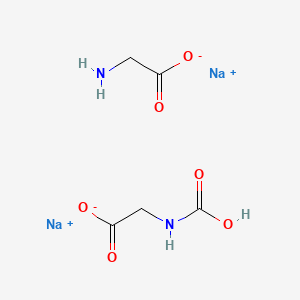
Einecs 302-746-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Di-Sodium Glycine Carbonate can be synthesized through several methods:
Dissolving Diglycine in Sodium Bicarbonate Solution: This method involves dissolving diglycine in a sodium bicarbonate solution and heating the mixture to evaporate the water.
Reaction with Sodium Carbonate: Another method involves reacting diglycine with sodium carbonate.
These methods are commonly used in both laboratory and industrial settings to produce Di-Sodium Glycine Carbonate efficiently.
Analyse Des Réactions Chimiques
Di-Sodium Glycine Carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Di-Sodium Glycine Carbonate can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Di-Sodium Glycine Carbonate has a wide range of scientific research applications:
Chemistry: It is used as a buffer and pH regulator in various chemical reactions.
Biology: In biological research, it is used to study enzyme activities and protein interactions.
Medicine: This compound is used in pharmaceutical formulations for its buffering and stabilizing properties.
Mécanisme D'action
The mechanism of action of Di-Sodium Glycine Carbonate involves its ability to act as a buffer, maintaining the pH of solutions within a specific range. This buffering action is crucial in various biochemical and industrial processes. The compound interacts with hydrogen ions, either accepting or donating them to stabilize the pH.
Comparaison Avec Des Composés Similaires
Di-Sodium Glycine Carbonate can be compared with other similar compounds such as:
Sodium Bicarbonate:
Sodium Carbonate: While both are used in industrial applications, Di-Sodium Glycine Carbonate is more commonly used in biological and medical research.
These comparisons highlight the unique properties and applications of Di-Sodium Glycine Carbonate, making it a versatile compound in various fields.
Propriétés
Numéro CAS |
94133-82-1 |
|---|---|
Formule moléculaire |
C5H8N2Na2O6 |
Poids moléculaire |
238.11 g/mol |
Nom IUPAC |
disodium;2-aminoacetate;2-(carboxyamino)acetate |
InChI |
InChI=1S/C3H5NO4.C2H5NO2.2Na/c5-2(6)1-4-3(7)8;3-1-2(4)5;;/h4H,1H2,(H,5,6)(H,7,8);1,3H2,(H,4,5);;/q;;2*+1/p-2 |
Clé InChI |
QOPKDDQKJFVLAZ-UHFFFAOYSA-L |
SMILES canonique |
C(C(=O)[O-])N.C(C(=O)[O-])NC(=O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


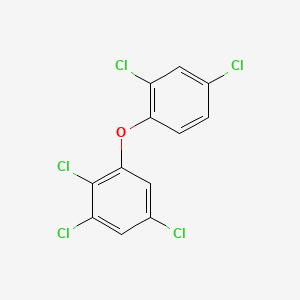
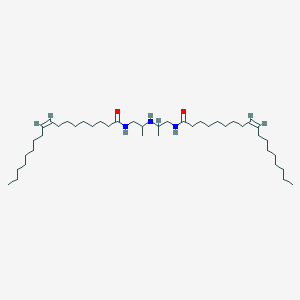
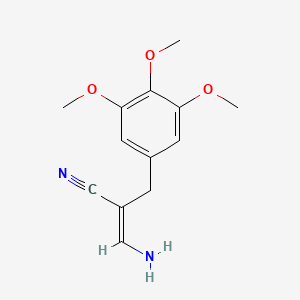
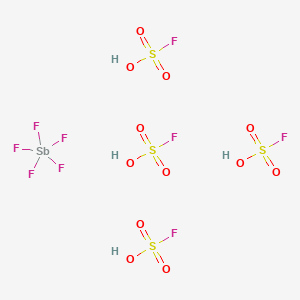
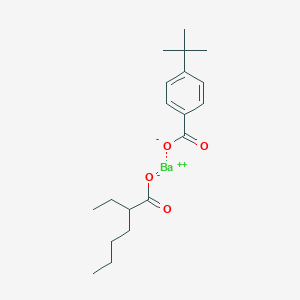

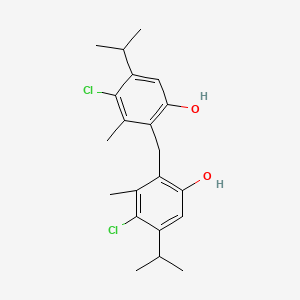
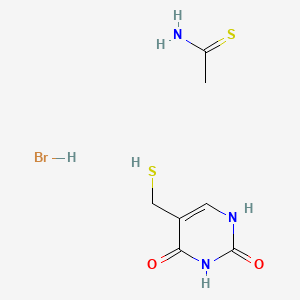

![1-O-[(8S)-9-hydroxy-8-methylnonyl] 6-O-[(1S,2R,3R,4R)-1,2,3,4-tetrahydroxypentyl] hexanedioate](/img/structure/B12683604.png)

